2-(pyridin-4-ylmethyl)-2,3-dihydro-1H-inden-5-ol
Description
Properties
IUPAC Name |
2-(pyridin-4-ylmethyl)-2,3-dihydro-1H-inden-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c17-15-2-1-13-8-12(9-14(13)10-15)7-11-3-5-16-6-4-11/h1-6,10,12,17H,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQVIVKTTYYDAGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=C1C=CC(=C2)O)CC3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10437545 | |
| Record name | 2-(pyridin-4-ylmethyl)-2,3-dihydro-1H-inden-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10437545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154932-75-9 | |
| Record name | 2-(pyridin-4-ylmethyl)-2,3-dihydro-1H-inden-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10437545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Alkylation for Indenol Core Formation
The Friedel-Crafts alkylation is a cornerstone for constructing the 2,3-dihydro-1H-inden-5-ol scaffold. A recent study demonstrated the use of triflic acid (TfOH) as a catalyst to facilitate the reaction between o-dichlorobenzene and N-heterocyclic alcohols . For instance, 2-(pyridin-4-yl)propan-2-ol underwent alkylation with o-dichlorobenzene under TfOH catalysis (10 mmol) at ambient temperature, yielding 4-(2-(2,4-dichlorophenyl)propan-2-yl)pyridine at 10% efficiency . While this method highlights the feasibility of acid-catalyzed cyclization, the low yield suggests limitations in steric or electronic compatibility when integrating pyridine rings.
Key Parameters:
Optimization efforts, such as substituting o-dichlorobenzene with more reactive arenes or modulating acid strength, could enhance efficiency.
Catalytic Hydrogenation for Ketone Reduction
Catalytic hydrogenation is critical for reducing ketone intermediates to the alcohol moiety in the target compound. A study on analogous dihydroindenones employed 5% platinum on carbon (Pt/C) under hydrogen pressure (0.1–1 MPa) in methanol, achieving 98% selectivity for alcohol products . The reaction rate increased with higher catalyst loading (5–20 mg/mL) and temperature (20–60°C), though excessive pressure reduced efficiency due to competitive adsorption .
Optimized Conditions:
-
Catalyst: 5% Pt/C (20 mg/mL)
-
Solvent: Methanol
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Pressure: 0.5 MPa H₂
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Temperature: 40°C
This method’s scalability and selectivity make it viable for late-stage reduction in multi-step syntheses.
Ultrasound-Assisted Multi-Component Reactions
Ultrasound irradiation has emerged as a green chemistry tool for accelerating reactions. A four-component synthesis of pyrano[2,3-c]pyrazoles used indium(III) chloride (InCl₃, 20 mol%) in 50% ethanol under ultrasound (25 kHz, 250 W), achieving yields up to 95% in 20 minutes . Although this study focused on pyrazole derivatives, the methodology is transferable to indenol synthesis. The ultrasound enhances mass transfer and reduces reaction times, making it ideal for lab-scale production.
Reaction Setup:
Adapting this approach to indenol synthesis could involve substituting malononitrile with pyridinylmethyl precursors.
Pyridinylmethyl Group Introduction via Coupling Reactions
Introducing the pyridin-4-ylmethyl group often requires metal-mediated coupling. A recent protocol used lithium bromide (LiBr, 20 mol%) and blue LED light to facilitate pyridylation of aryl halides in acetone/water mixtures . For example, 2-(4-(pyridin-4-ylmethyl)phenoxy)ethyl propanoate was synthesized in 69% yield under these conditions . The mild reaction setup (room temperature, ambient pressure) avoids harsh reagents, preserving the indenol structure’s integrity.
Typical Procedure:
This method’s compatibility with sensitive functional groups makes it a promising candidate for late-stage functionalization.
Comparative Analysis of Synthetic Routes
The table below evaluates the four methods based on yield, scalability, and practicality:
Key Findings:
-
Catalytic Hydrogenation offers the highest selectivity and scalability, ideal for industrial applications.
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Ultrasound-Assisted Synthesis maximizes efficiency for lab-scale projects but requires specialized equipment.
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Pyridylation Coupling balances yield and mild conditions, suitable for functionalized intermediates.
Chemical Reactions Analysis
Types of Reactions
2-(pyridin-4-ylmethyl)-2,3-dihydro-1H-inden-5-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an alcohol or amine derivative.
Scientific Research Applications
2-(pyridin-4-ylmethyl)-2,3-dihydro-1H-inden-5-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 2-(pyridin-4-ylmethyl)-2,3-dihydro-1H-inden-5-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Structural Comparison of Inden Derivatives
Key Observations:
Substituent Influence on Bioactivity :
- The pyridinylmethyl group in the target compound may enhance binding to kinase domains (e.g., BRAF or VEGF receptors) compared to simpler hydroxylated inden derivatives like those in bio-oils .
- Fluorination at position 2 (as in 2,2-difluoro-2,3-dihydro-1H-inden-5-ol) increases lipophilicity and metabolic stability, whereas hydroxylation improves aqueous solubility .
Functional Group Reactivity: The hydroxyl group at position 5 enables etherification or esterification, as seen in the synthesis of intermediates like 2-(4-((2,3-dihydro-1H-inden-5-yloxy)methyl)phenyl)ethanol . Oxime-containing analogs (e.g., GDC-0879) exhibit enhanced kinase inhibitory potency due to chelation with active-site metals .
Application-Specific Design :
- Rigid, hydroxylated inden derivatives (e.g., 3-(2-hydroxyphenyl)-1,1,3-trimethyl-2,3-dihydro-1H-inden-5-ol) are optimized for high-temperature/high-pressure (HTHP) fluid-loss control in industrial applications, leveraging their stability and reactive hydroxyl groups .
- Pharmaceutical analogs like Motesanib prioritize pyridine-carboxamide moieties for targeting angiogenesis pathways .
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Data
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Hydrogen Bond Donors | Key Functional Groups |
|---|---|---|---|---|
| This compound | 241.29 | ~2.1 | 1 (-OH) | Hydroxyl, pyridine |
| GDC-0879 | 377.41 | ~1.8 | 2 (-OH, oxime) | Oxime, pyrazole |
| 2,2-Difluoro-2,3-dihydro-1H-inden-5-ol | 170.16 | ~1.9 | 1 (-OH) | Fluorine, hydroxyl |
| Motesanib | 373.50 | ~3.5 | 2 (-NH, -CONH) | Carboxamide, pyridine |
Key Findings:
- Lipophilicity : Motesanib’s higher LogP (~3.5) suggests better membrane permeability compared to the target compound (LogP ~2.1), aligning with its oral bioavailability .
- Hydrogen Bonding: The target compound’s single hydroxyl donor may limit solubility relative to GDC-0879, which has additional oxime and hydroxyethyl donors .
Biological Activity
2-(pyridin-4-ylmethyl)-2,3-dihydro-1H-inden-5-ol is a compound characterized by its unique indene structure combined with a pyridine ring. This structural configuration imparts distinctive chemical and biological properties, making it a subject of interest in various scientific fields, particularly in medicinal chemistry and pharmacology. This article reviews the biological activities associated with this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative analysis with similar compounds.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C15H15NO |
| CAS Number | 154932-75-9 |
| InChI Key | OQVIVKTTYYDAGR-UHFFFAOYSA-N |
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Preliminary studies suggest its effectiveness against various bacterial strains. For instance, the compound has shown activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating its potential as an antibacterial agent.
Anti-inflammatory Properties
In vitro studies have suggested that this compound may possess anti-inflammatory effects. It is believed to inhibit key inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation. The specific molecular targets involved in these pathways are still under investigation.
Anticancer Potential
Recent evaluations have explored the anticancer activity of this compound against various cancer cell lines. Preliminary results indicate that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic markers.
The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets. These interactions may involve:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses or cancer cell proliferation.
- Receptor Modulation : It could interact with receptors that regulate cellular signaling pathways related to inflammation and cancer progression.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds:
| Compound Name | Biological Activity | Notable Findings |
|---|---|---|
| (2-Aminopyrimidin-4-yl)(pyridin-4-yl)methanone | Protein kinase inhibition | Effective against certain cancer types |
| N-(pyridin-4-yl)pyridin-4-amine | Material science applications | Useful in developing non-linear optical materials |
Case Studies
- Antimicrobial Efficacy : A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli, reporting MIC values that suggest significant antibacterial activity.
- Cancer Cell Line Studies : Research involving human cancer cell lines demonstrated that treatment with this compound resulted in reduced cell viability and increased markers of apoptosis compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
